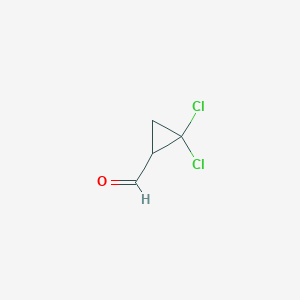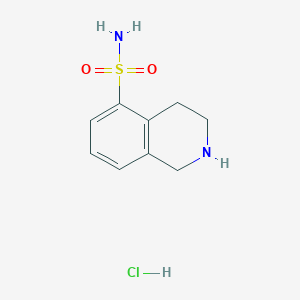
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (TBM) is a novel and potent synthetic compound that has seen increasing use in scientific research and laboratory experiments. TBM is a derivative of morpholine, a heterocyclic compound with a five-membered ring, and is composed of both nitrogen and carbon atoms. The compound has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is not yet fully understood. However, it has been suggested that the compound may affect the activity of enzymes and proteins by acting as an inhibitor or agonist. Additionally, it has been hypothesized that the compound may interact with receptors and other proteins to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate are still being investigated. However, the compound has been shown to modulate the activity of enzymes and proteins, as well as to interact with receptors and other proteins. Additionally, the compound has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has several advantages when used in laboratory experiments. The compound is relatively easy to synthesize and can be used as a scaffold for the design of novel molecules. Additionally, the compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying protein-protein interactions and other biological processes. However, the compound has some limitations when used in laboratory experiments. For example, the compound is not yet fully understood, and its exact mechanism of action is not yet known. Additionally, the compound is relatively expensive and can be difficult to obtain.
Direcciones Futuras
There are a number of potential future directions for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate research. These include further investigation into the compound’s mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted into the compound’s effects on biochemical and physiological processes, as well as its potential use as a tool for studying protein-protein interactions. Additionally, further studies could be conducted into the compound’s safety and toxicity profile in order to determine its potential as a therapeutic agent. Finally, further research could be conducted into the compound’s potential use in the development of novel therapeutic agents.
Métodos De Síntesis
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is synthesized via a two-step process, beginning with the formation of the morpholine ring. This is done by reacting p-toluenesulfonyl chloride with morpholine in the presence of a base such as sodium hydroxide. The second step involves the addition of the 1-benzyl-1H-1,2,4-triazol-3-yl group to the morpholine ring, which is accomplished by reacting the morpholine with the appropriate benzyl halide in the presence of a base.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry. In particular, the compound has been used as a scaffold for the design of new molecules that could be used as pharmaceuticals. It has also been studied for its potential use in the development of novel therapeutic agents. Additionally, the compound has been investigated for its ability to modulate the activity of enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCILIXBXNCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)


![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)





